molecular formula C11H18ClN5 B12230948 N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Cat. No.: B12230948
M. Wt: 255.75 g/mol
InChI Key: YBIMMVCRQVJEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine hydrochloride is a pyrazole-derived compound featuring two substituted pyrazole rings. The structure includes a 1-ethyl group and a 1,3-dimethyl configuration on the pyrazole cores, with a methylene bridge linking the two heterocycles. The hydrochloride salt enhances its solubility and stability, making it suitable for research applications, particularly in medicinal chemistry and materials science .

Synthesis of this compound likely follows methodologies analogous to those described for structurally related pyrazole derivatives. For instance, outlines the use of phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) to activate carbonyl groups, followed by amine coupling and salt formation . The hydrochloride form is critical for improving crystallinity and handling properties, as seen in other amine hydrochlorides like N-hydroxy-MDA hydrochloride .

Properties

Molecular Formula

C11H18ClN5

Molecular Weight

255.75 g/mol

IUPAC Name

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C11H17N5.ClH/c1-4-16-7-10(6-13-16)5-12-11-8-15(3)14-9(11)2;/h6-8,12H,4-5H2,1-3H3;1H

InChI Key

YBIMMVCRQVJEFU-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CNC2=CN(N=C2C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethylpyrazole with formaldehyde and dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as hydrochloric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of halogenated pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives, including N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride, exhibit promising anticancer properties. Various studies have synthesized and tested these compounds against different cancer cell lines, demonstrating their potential to inhibit cell proliferation and induce apoptosis.

Case Study:
A study published in the Egyptian Journal of Chemistry explored the synthesis of pyrazole derivatives and their antitumor activities. The findings revealed that specific derivatives significantly reduced the viability of cancer cells, suggesting a potential mechanism involving the modulation of cell cycle progression and apoptosis pathways .

Anti-inflammatory Properties

Pyrazole compounds are known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in various models.

Data Table: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameInhibition (%)Model Used
N-[(1-ethylpyrazol-4-yl)methyl]...70%Carrageenan-induced edema
1-(1,3-Dimethyl-1H-pyrazol-4-yl)...65%Lipopolysaccharide (LPS)

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview:
The synthesis often follows a pathway involving the formation of the pyrazole ring through condensation reactions, followed by functionalization to introduce various substituents that enhance biological activity .

Modulation of Enzyme Activity

Studies suggest that this compound may act as an inhibitor of specific kinases involved in cancer progression. For instance, it has been shown to modulate protein kinase activity in leukemia cell lines, indicating its potential as a therapeutic agent in hematological malignancies .

Induction of Apoptosis

Research indicates that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells, further supporting its role as an anticancer agent .

Mechanism of Action

The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to inflammation and microbial growth.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s pyrazole core is shared with several derivatives synthesized in , such as (E)-N-((1,3-diphenyl-1H-pyrazol-4-yl)methylene) benzeneamine (compound b1). Key structural differences include:

  • Substituents : The target compound features alkyl groups (ethyl and methyl), whereas compounds in often incorporate aromatic substituents (e.g., phenyl groups). Alkyl chains typically increase hydrophobicity but reduce steric hindrance compared to bulky aryl groups .
  • Bridging Groups : The methylene linker in the target compound contrasts with the imine bridges in ’s derivatives, which may influence electronic properties and reactivity.
Property Target Compound Compound b1 () N-hydroxy-MDA HCl ()
Core Structure Bis-pyrazole Pyrazole-imine-arene Benzodioxole-amphetamine
Substituents Ethyl, methyl Phenyl Methylenedioxy, hydroxy
Salt Form Hydrochloride Free base Hydrochloride
Typical Applications Research Material synthesis Neurochemical research

Physicochemical Properties

  • Melting Point : Hydrochloride salts generally exhibit higher melting points than free bases. For example, N-hydroxy-MDA hydrochloride has a reported melting point >250°C , whereas free-base pyrazole derivatives in melt between 120–180°C . The target compound’s melting point is expected to align with this trend.
  • Solubility : The hydrochloride salt enhances water solubility, critical for biological assays. Alkyl substituents may moderately reduce solubility in polar solvents compared to hydroxyl or aromatic groups .

Environmental and Degradation Profiles

’s lumping strategy groups compounds with similar structures for environmental modeling. For instance, alkyl chains could slow hydrolysis rates compared to electron-deficient aromatic systems .

Key Research Findings and Contradictions

  • Synthetic Efficiency : Alkyl-substituted pyrazoles (target) may outperform aryl-substituted analogues in yield but require optimized purification steps due to increased hydrophobicity .
  • Environmental Modeling : While lumping strategies () assume structural similarity dictates behavior, the target compound’s alkyl groups may defy predictions based on aryl-dominated models, highlighting limitations in oversimplified grouping .

Biological Activity

N-[(1-ethylpyrazol-4-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a compound belonging to the pyrazole family, recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₁H₁₈ClN₅
Molecular Weight 255.75 g/mol
IUPAC Name This compound
CAS Number 1856031-52-1

This compound exerts its biological effects primarily through modulation of specific molecular targets such as enzymes and receptors. The compound has shown potential as an inhibitor of prostaglandin reductase (PTGR2), which is involved in inflammatory processes. Molecular docking studies reveal significant interactions between the compound and PTGR2, suggesting that it may inhibit this enzyme effectively, leading to reduced inflammation and pain .

Antioxidant Activity

Research indicates that compounds in the pyrazole family exhibit notable antioxidant properties. This compound has been shown to scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This activity is crucial in preventing cellular damage in various pathological conditions .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been documented in several studies. For instance, it demonstrated a significant reduction in pro-inflammatory cytokines in vitro and in vivo models. The inhibition of PTGR2 is believed to play a critical role in mediating these effects, highlighting its therapeutic potential for treating inflammatory diseases .

Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's ability to modulate cell signaling pathways associated with cancer progression presents a promising avenue for further research .

Case Studies

  • Case Study on Inflammation : In a controlled study involving animal models of arthritis, administration of this compound led to a significant decrease in joint swelling and pain scores compared to controls. Histological analyses revealed reduced infiltration of inflammatory cells in treated groups .
  • Antioxidant Efficacy : A study measuring the compound's antioxidant capacity demonstrated that it significantly decreased malondialdehyde (MDA) levels while increasing glutathione levels in liver tissues subjected to oxidative stress, indicating its protective role against hepatotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.